molecular formula C13H9Cl2FN2 B577774 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1266522-90-0

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Katalognummer: B577774
CAS-Nummer: 1266522-90-0
Molekulargewicht: 283.127
InChI-Schlüssel: GPQMGFFRTFYKHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical building block of high interest in medicinal chemistry and drug discovery research. This multi-halogenated compound features a cyclopenta[d]pyrimidine core, a privileged structure in the design of biologically active molecules . The presence of the 4-chloro group on the pyrimidine ring makes it a versatile synthetic intermediate, facilitating further functionalization through nucleophilic aromatic substitution reactions to create a diverse array of novel derivatives . Compounds based on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have demonstrated significant potential in pharmaceutical research. Structural analogs of this core have been investigated as potent antagonists for various biological targets; for instance, related tricyclic systems like thieno[2,3-d]pyrimidines are used in synthesizing novel compounds with antibacterial activity , while other cyclopenta-fused pyrimidines have been developed as corticotropin-releasing factor 1 (CRF1) receptor antagonists for the potential treatment of stress-related disorders . Researchers can leverage this high-purity reagent to explore structure-activity relationships and develop new therapeutic candidates. Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling guidelines. Store in a cool, dry place in a tightly sealed container .

Eigenschaften

IUPAC Name

4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2/c14-7-4-5-10(16)9(6-7)13-17-11-3-1-2-8(11)12(15)18-13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQMGFFRTFYKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730454
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266522-90-0
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Cyclopenta[d]pyrimidine Synthesis

The bicyclic 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is typically synthesized via cyclocondensation reactions. A prevalent method involves reacting cyclopentanone derivatives with guanidine or its analogues under acidic or basic conditions . For example, cyclopentanone-2-carboxylic acid ethyl ester reacts with guanidine nitrate in ethanol at reflux to yield 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol, which serves as a precursor for subsequent functionalization .

Key Reaction Conditions:

  • Solvent: Ethanol, THF, or DMF

  • Temperature: 80–100°C

  • Catalyst: None or mild bases (e.g., NaHCO₃)

  • Yield: 60–75%

Chlorination at the 4-Position

Chlorination of the pyrimidine ring is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The hydroxyl group at the 4-position of the intermediate 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is replaced by chlorine via refluxing in POCl₃ with a catalytic amount of N,N-dimethylaniline .

Optimized Protocol:

ParameterValue
ReagentPOCl₃ (excess)
CatalystN,N-Dimethylaniline (1%)
Temperature110°C, reflux
Reaction Time6–8 hours
Yield85–90%

This step is critical for introducing reactivity for subsequent cross-coupling .

Recent patents describe one-pot strategies combining cyclization and aryl group introduction. For instance, a cyclopentanone derivative is condensed with 5-chloro-2-fluorophenylguanidine in the presence of POCl₃, directly yielding the target compound .

Advantages:

  • Fewer purification steps.

  • Higher overall yield (80–85%) .

  • Reduced solvent usage.

Limitations:

  • Requires precise stoichiometric control.

  • Limited substrate scope.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol . Purity ≥95% is confirmed via HPLC and NMR .

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 2H, aryl), 3.20 (t, 2H, CH₂), 2.90 (t, 2H, CH₂), 2.10 (quin, 2H, CH₂) .

  • MS (ESI): m/z 311.0 [M+H]⁺ .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Stepwise Synthesis70–78≥95Scalability
One-Pot Synthesis80–85≥97Efficiency
Suzuki Coupling70–78≥95Functional Group Tolerance

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and potentially altering its chemical properties.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine as an anticancer agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range, indicating significant potency .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown efficacy against a range of bacterial and fungal pathogens:

  • Antibacterial Activity : Research indicates that certain analogs can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
  • Antifungal Activity : The compound has been tested against various fungal strains, showing effective inhibition at concentrations as low as 500 ppm .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the cyclopentapyrimidine scaffold can significantly alter its pharmacological properties:

PositionModification TypeEffect on Activity
4Chloro SubstitutionEnhanced anticancer activity
5Fluoro SubstitutionImproved antimicrobial potency
6Alkyl Group AdditionIncreased lipophilicity and cellular uptake

Wirkmechanismus

The mechanism by which 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Aromatic vs. Non-Aromatic Substituents: The 5-chloro-2-fluorophenyl group offers π-π stacking capability, unlike sulfanyl () or amine () substituents, which prioritize polar interactions.
  • Steric Effects : Dimethyl or methyl groups at C6 () reduce conformational flexibility compared to the target compound’s unsubstituted cyclopenta ring.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Approx.) Stability Notes
Target Compound N/A Likely low (high Cl/F) Expected stable under inert conditions
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8) 181.5–182.9 Moderate (polar NH₂ group) Stable in DMSO-d6
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-... () N/A Low (sulfanyl, hydrophobic) ChemSpider ID: 1222350
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine () N/A Soluble in organic solvents Storage at RT; molecular weight 168.62

Key Observations:

  • The target compound’s solubility is likely lower than amine-substituted analogs (e.g., Compound 8) due to its hydrophobic aryl and halogen substituents.

Biologische Aktivität

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10Cl2FN2
  • Molecular Weight : 283.13 g/mol
  • CAS Number : 1266522-90-0

Biological Activity Overview

The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The following sections detail these activities based on recent research findings.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds often exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
This compoundTBD

In a study comparing various pyrimidine derivatives, some compounds demonstrated IC50 values comparable to celecoxib, a well-known COX inhibitor. The mechanism involves the suppression of prostaglandin E2 (PGE2) production through COX inhibition.

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. For example, it was tested against Gram-positive and Gram-negative bacteria and exhibited significant minimum inhibitory concentrations (MIC).

Bacterial StrainMIC (ppm)Reference
E. coli19
R. Rubra7.5

The antibacterial effects are attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Potential

Preliminary studies have suggested that this compound may act as an anticancer agent by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that certain pyrimidine derivatives could significantly reduce cell viability at low concentrations.
    • Cell Lines Tested : L1210 and other leukemia models.
    • Results : Compounds exhibited selective toxicity towards cancer cells compared to normal cells.
  • Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that the compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can reaction yields be optimized?

Synthesis typically involves chlorination of precursor cyclopenta[d]pyrimidine derivatives. For example, chlorination of a methyl-substituted intermediate (e.g., compound 16 in ) using POCl₃ or similar reagents yields the chloro-substituted product with ~81% efficiency after purification . Key optimization steps include:

  • Temperature control : Maintaining 80–100°C during chlorination to prevent side reactions.
  • Purification : Column chromatography with chloroform/methanol (10:1) resolves impurities, as demonstrated by TLC monitoring (Rf = 0.45) .
  • Precursor design : Methyl or vinyl substituents on the cyclopenta ring enhance stability during synthesis .

Q. How do researchers interpret the ^1H NMR spectral data for cyclopenta[d]pyrimidine derivatives, and what structural insights can be derived?

^1H NMR analysis (e.g., 500 MHz, DMSO-d₆) reveals:

  • Cyclopenta ring protons : Multiples (δ 1.17–3.93 ppm) indicate diastereotopic protons in the fused cyclopentane ring .
  • Aromatic substituents : A singlet at δ 2.56 ppm corresponds to methyl groups, while vinyl protons (δ 5.00–5.14 ppm) confirm substituent positions .
  • Chlorine/fluorine effects : Deshielding of aromatic protons near electronegative groups (Cl/F) shifts signals upfield .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance cytotoxic activity?

Evidence from analogous compounds (e.g., compound 18 in ) shows:

  • Chlorine at C4 : Critical for cytotoxicity; replacement with methoxy groups reduces activity by 70% in vitro .
  • Fluorophenyl at C2 : Enhances lipophilicity (logP ~2.5), improving membrane permeability. Substituent orientation (para vs. ortho) impacts target binding .
  • Cyclopenta ring rigidity : Saturation (6,7-dihydro) versus unsaturation alters conformational flexibility, affecting interaction with kinase targets .

Q. What crystallographic methods are used to resolve structural ambiguities in cyclopenta[d]pyrimidine derivatives?

Single-crystal X-ray diffraction (e.g., as in ) provides:

  • Bond lengths/angles : Mean C–C bond length = 1.54 Å, with deviations indicating ring strain .
  • Torsional parameters : Dihedral angles between the cyclopenta ring and aromatic substituents (e.g., 5-chloro-2-fluorophenyl) correlate with steric hindrance .
  • Validation : R factor ≤0.071 ensures minimal residual electron density errors .

Q. What safety protocols are recommended for handling halogenated cyclopenta[d]pyrimidines during synthesis?

  • Toxic vapor mitigation : Use fume hoods for chlorination steps (POCl₃ generates HCl gas) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact (H314/H315 hazards) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

For example, compound 25 in shows a 32% yield vs. 81% for compound 18 in . Possible explanations:

  • Steric effects : Methyl groups in compound 25 hinder chlorination efficiency .
  • Purification challenges : Hexane/ethyl acetate (3:1) in compound 25 may inadequately resolve polar impurities .
  • Validation : Replicate reactions with controlled stoichiometry (1:1.2 substrate:POCl₃) and monitor via TLC .

Q. What analytical techniques resolve stability issues in stored cyclopenta[d]pyrimidine derivatives?

  • HPLC-MS : Detects degradation products (e.g., hydrolysis of chloro groups at -20°C) .
  • DSC/TGA : Identifies thermal decomposition thresholds (e.g., >150°C for cyclopenta ring cleavage) .

Q. How are in vitro cytotoxicity assays designed to evaluate this compound’s efficacy?

  • Cell lines : Use human cancer lines (e.g., HeLa, MCF-7) with IC₅₀ measurements at 48–72 hours .
  • Controls : Include cisplatin (positive control) and DMSO vehicle (negative control) .
  • Mechanistic studies : Combine with flow cytometry (apoptosis assays) and Western blotting (kinase inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.